molecular formula C14H16N2O2 B2787225 Tert-butyl 8-aminoquinoline-7-carboxylate CAS No. 2248374-81-2

Tert-butyl 8-aminoquinoline-7-carboxylate

Cat. No.: B2787225
CAS No.: 2248374-81-2
M. Wt: 244.294
InChI Key: SRPCVOHLMSVYQO-UHFFFAOYSA-N
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Description

Tert-butyl 8-aminoquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-aminoquinoline-7-carboxylate typically involves the functionalization of the quinoline ring. One common method is the palladium-catalyzed coupling reaction, where tert-butyl isocyanide and arylboronic acids are used as starting materials . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-aminoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce quinoline alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 8-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets. The quinoline ring can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Lacks the tert-butyl group, making it less sterically hindered.

    Tert-butyl 8-hydroxyquinoline-7-carboxylate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

Tert-butyl 8-aminoquinoline-7-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 8-aminoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-7-6-9-5-4-8-16-12(9)11(10)15/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPCVOHLMSVYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(C=CC=N2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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